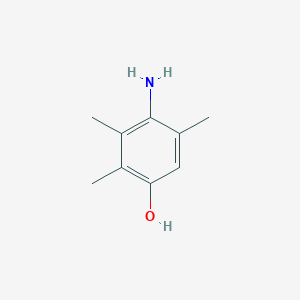
4-amino-2,3,5-trimethylphenol
Descripción general
Descripción
2,3,5-Trimethyl-4-aminophenol is an organic compound that belongs to the class of aminophenols It is characterized by the presence of three methyl groups and an amino group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,5-Trimethyl-4-aminophenol can be synthesized through a multi-step process starting from 2,3,5-trimethylphenol. The first step involves the nitration of 2,3,5-trimethylphenol to yield 2,3,5-trimethyl-4-nitrophenol. This intermediate is then subjected to reduction, typically using hydrogenation or other reducing agents, to convert the nitro group to an amino group, resulting in 2,3,5-Trimethyl-4-aminophenol.
Industrial Production Methods
Industrial production methods for 2,3,5-Trimethyl-4-aminophenol often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure the economic viability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trimethyl-4-aminophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas or sodium borohydride for reduction. Substitution reactions often require acidic or basic catalysts to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield 2,3,5-trimethyl-4-nitrophenol, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
2,3,5-Trimethyl-4-aminophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trimethyl-4-aminophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenolic hydroxyl group can also participate in redox reactions, contributing to the compound’s overall biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,3,5-Trimethyl-4-aminophenol include other aminophenols and methyl-substituted phenols, such as:
Uniqueness
What sets 2,3,5-Trimethyl-4-aminophenol apart from these similar compounds is the specific arrangement of its methyl and amino groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications .
Propiedades
IUPAC Name |
4-amino-2,3,5-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-5-4-8(11)6(2)7(3)9(5)10/h4,11H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSCVRBXXWPFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455307 | |
| Record name | 2,3,5-trimethyl-4-aminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10486-46-1 | |
| Record name | 2,3,5-trimethyl-4-aminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















